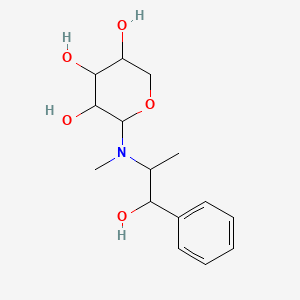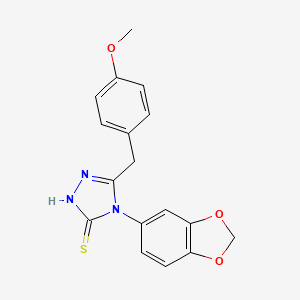
2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyridine ring, an acetyl group, a methyl group, a chloro group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the acetyl and methyl groups. The final steps involve the formation of the amide bond with the 5-chloro-2-methoxyphenyl group. Common reagents used in these reactions include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification methods such as crystallization, distillation, or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, the compound may be investigated for its potential biological activity. It could serve as a lead compound in drug discovery, with studies focusing on its interactions with biological targets.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety in treating various diseases, with research focusing on its pharmacokinetics and pharmacodynamics.
Industry
In industrial applications, the compound may be used as an intermediate in the production of other chemicals. Its unique structure makes it valuable for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other amides with pyridine rings and substituted phenyl groups. Examples include:
- 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-chloro-2-methoxyphenyl)acetamide
- 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(5-chloro-3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C17H19ClN2O4 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O4/c1-9-13(10(2)21)6-11(17(23)19-9)7-16(22)20-14-8-12(18)4-5-15(14)24-3/h4-5,8,11H,6-7H2,1-3H3,(H,19,23)(H,20,22) |
InChIキー |
HASFCCYAMWTOMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC(C(=O)N1)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)
![N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14942230.png)

![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)
![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942283.png)
![1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine](/img/structure/B14942285.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)

![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
